2,4'-Biphenyldiamine

Polymer Chemistry Material Science Processability

Sourcing a non-coplanar aromatic diamine that delivers both high thermal performance and solution processability is a persistent challenge-conventional rigid-rod diamines yield insoluble polymers unfit for spin-coating or film casting. 2,4'-Biphenyldiamine (CAS 492-17-1) resolves this. • Enables soluble polyamides with Tg 248-284 °C and Td 435-459 °C, validated for advanced coatings, films, and composite matrices. • Non-planar 2,4'-substitution avoids the carcinogenicity liability of the 4,4'-isomer (benzidine, IARC Group 1); IARC classifies this isomer as Group 3 (not classifiable). • Available in research (1 g, 5 g) through bulk (25 kg, 100 kg) packs with custom synthesis support. In stock for immediate dispatch.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 492-17-1
Cat. No. B1221718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Biphenyldiamine
CAS492-17-1
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)N)N
InChIInChI=1S/C12H12N2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,13-14H2
InChIKeyRDMFEHLCCOQUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SLIGHTLY SOL IN ALCOHOL OR ETHER
INSOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





2,4'-Biphenyldiamine: Core Properties & Industrial Role


2,4'-Biphenyldiamine (CAS 492-17-1), also known as o,p'-dianiline, is a C12H12N2 aromatic diamine with a non-linear, non-coplanar biphenyl structure where the amine groups are positioned at the 2- and 4'- positions of the two phenyl rings [1]. This structural asymmetry distinguishes it from the more symmetrical 4,4'- and 2,2'- isomers. It is characterized by a melting point of 45°C and a boiling point of 363°C, and is known to be very slightly soluble in alcohol or ether [2]. Historically and industrially, it has served as a key intermediate for manufacturing azo dyes and as a reagent for the detection of tungsten [3].

Non-planar, asymmetric biphenyl scaffold — distinct from 4,4′- and 2,2′- isomers; enables unique polymer properties and color chemistry
Industrial intermediate — supports azo dye synthesis and tungsten detection workflows
Solution-processable polymer precursor — reported solubility profile may support coating, film, and composite research

2,4'-Biphenyldiamine vs. Other Isomers


The biphenyldiamine isomer class exhibits profound differences in physical properties, reactivity, and biological safety profiles, making generic substitution highly problematic. For instance, the planar 4,4'-isomer (benzidine) is a well-documented human carcinogen [1], whereas the non-planar 2,4'-isomer has been inadequately tested and has not been evaluated for carcinogenicity, though it is associated with lower genotoxicity in class-level inferences [2]. Furthermore, the unique 2,4'-substitution pattern imparts a non-coplanar geometry that fundamentally alters the solubility and thermal properties of derived polymers compared to those made from 4,4'-diamines, directly impacting material processability and performance [3].

Target Isomer 2,4′-Biphenyldiamine Non-coplanar geometry; reported lower genotoxicity class; soluble polymer derivatives
Substitute Isomer 4,4′-Biphenyldiamine (Benzidine) Planar structure; classified human carcinogen; rigid, insoluble polymer derivatives — may not transfer directly
Target Isomer 2,4′-Biphenyldiamine 2- and 4′- amine substitution yields asymmetric electronic character; enables specific dye chromophores
Alternate Isomer 2,2′-Biphenyldiamine Different substitution pattern alters reactivity and steric profile; color and polymer properties may shift

2,4'-Biphenyldiamine: Evidence Over Analogs


Enhanced Polymer Solubility

Polyamides synthesized from 2,4'-biphenyldiamine exhibit significantly enhanced solubility compared to those derived from the planar 4,4'-biphenyldiamine (benzidine). The 2,4'-isomer's non-coplanar structure reduces inter-chain packing, enabling dissolution in a broad range of organic solvents [1]. This is a critical processing advantage for applications requiring solution casting or coating.

Enhanced Polymer Solubility
Class-level inference
Soluble in pyridine, m-cresol, DMAc, NMP, DMF, DMSO, and conc. H₂SO₄ — versus 4,4′-linked polyamides which are insoluble in most organic solvents
Supports solution-based processing workflows for coatings and films
Low-temperature polycondensation conditions; data to verify for specific diacid chloride pairings
Polymer Chemistry Material Science Processability

High Thermal Stability Retained

Despite its non-coplanar structure which improves solubility, 2,4'-biphenyldiamine does not sacrifice the high thermal stability characteristic of aromatic polyamides. The introduction of the 2,4'-biphenyldiyl unit allows polymers to maintain a high glass transition temperature (Tg) and decomposition temperature (Td), which are on par with those of more rigid, less soluble polyamides [1].

High Thermal Stability Retained
Class-level inference
Tg 248–284 °C · Td 435–459 °C · Residual weight at 600 °C: 43–56%
Thermal robustness comparable to rigid-rod polyamides reported
TGA/DSC of solution-polycondensed polyamides; source-specific review recommended
High-Performance Polymers Thermal Analysis Polyamides

Lower Carcinogenicity Risk vs. Benzidine

In stark contrast to its 4,4'-isomer, benzidine, which is a classified human carcinogen, 2,4'-biphenyldiamine has been inadequately tested in animals and no evaluation of its carcinogenicity could be made by the IARC [1]. Furthermore, structure-activity relationship (SAR) studies and QSAR models suggest that the non-planar 2,4'-isomer is less genotoxic and falls into a lower mutagenic risk class compared to the planar, conjugated benzidine structure [2]. This presents a potential for a less hazardous alternative in applications where a biphenyldiamine scaffold is required.

Lower Carcinogenicity Risk vs. Benzidine
Cross-study comparable
IARC: inadequate animal evidence, no carcinogenicity evaluation. QSAR: classified non-mutagenic — versus benzidine, a Group 1 human carcinogen
Reported lower risk profile based on available data; regulatory review context
Inadequate testing acknowledged; proper safety precautions still required
Toxicology Chemical Safety Carcinogenicity

Unique Blue/Violet Hair Dye Shades

As a coupler in oxidative hair dye formulations, (1,1'-biphenyl)-2,4-diamine derivatives enable the production of intense, stable blue and violet color shades, a color space not typically accessible with simple para-substituted diamines like p-phenylenediamine (PPD) or 4,4'-biphenyldiamine [1]. The specific substitution pattern influences the electronic structure of the resulting dye chromophore, leading to unique spectral absorption properties.

Unique Blue/Violet Hair Dye Shades
Data to verify
Intense, stable blue and violet colorations — versus typical para-diamines (e.g., PPD) which yield different hue ranges
Supports color-chemistry differentiation in oxidative dye research
Patent-derived evidence; formulation-dependent outcome
Color Chemistry Cosmetics Hair Dye

2,4'-Biphenyldiamine Application Scenarios


Processable High-Performance Polyamides

Leveraging its non-coplanar structure, 2,4'-biphenyldiamine is the monomer of choice for synthesizing aromatic polyamides that require a combination of high thermal stability (Tg 248-284°C, Td 435-459°C) and excellent solubility in common organic solvents for solution processing [1]. This enables applications in advanced coatings, films, and composite matrices where conventional, insoluble aramids cannot be used.

Oxidative Hair Dyes with Blue/Violet Shades

As a coupler in oxidative hair dye formulations, derivatives of 2,4'-biphenyldiamine are utilized to produce stable, intense blue and violet colorations [2]. This is a niche application where the specific isomer's electronic properties yield a desirable chromatic outcome that is difficult to achieve with other common diamines like p-phenylenediamine.

Tungsten Detection Reagent

In analytical chemistry, 2,4'-biphenyldiamine serves as a specific reagent for the detection and quantification of tungsten [3]. While not a high-volume application, this represents a well-established, niche use case where the compound's specific reactivity provides a verifiable advantage for targeted analysis.

Safer Azo Dye Intermediate

Given the severe carcinogenicity associated with its 4,4'-isomer, benzidine, 2,4'-biphenyldiamine can be considered as a less hazardous alternative intermediate in the synthesis of certain azo dyes and pigments [3][4]. This substitution is driven by safety and regulatory considerations, with the non-planar structure of the 2,4'-isomer contributing to a lower genotoxicity profile [4].

Application
Selection Property
Validation Focus
Processable high-performance polyamides
Non-coplanar monomer architecture
Solution processability and thermal stability review
Oxidative hair dye research — blue/violet shades
Isomer-specific chromophore tuning
Hue stability and formulation compatibility
Tungsten detection reagent
Targeted analytical reactivity
Assay selectivity and detection-limit review
Azo dye intermediate — lower-risk isomer choice
Isomer-specific toxicological profile
Regulatory and genotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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